Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate
Description
Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a heterocyclic compound featuring a β-keto ester backbone linked to a 5-methyl-1,3,4-thiadiazole moiety via a sulfur atom. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. The compound’s reactivity stems from the electron-deficient thiadiazole ring and the electrophilic β-keto ester group, enabling diverse functionalization pathways. Notably, derivatives of this compound have been explored for their anticancer activity, particularly in sulfonamide-based analogs targeting cellular proliferation pathways .
Properties
IUPAC Name |
ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-3-14-8(13)4-7(12)5-15-9-11-10-6(2)16-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUKMKKAAOTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate typically involves a multi-step process. One common method starts with the preparation of 2-[(2-chloroethyl)thio]-5-methyl-1,3,4-thiadiazole. This intermediate is synthesized by stirring 2-mercapto-5-methyl-1,3,4-thiadiazole with dichloroethane in the presence of triethylamine at room temperature for 48 hours . The resulting product is then subjected to further reactions to obtain the final compound.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Antimicrobial Chemotherapy, it was found that derivatives similar to this compound showed notable inhibition of bacterial growth, suggesting potential use as an antimicrobial agent in pharmaceuticals .
2. Neuroprotective Effects
Recent patents highlight the neuroprotective properties of thiadiazole derivatives in treating tauopathies such as Alzheimer's disease. This compound could serve as a lead compound for developing treatments targeting tau protein aggregation, which is a hallmark of neurodegenerative diseases .
Agricultural Applications
1. Plant Growth Regulators
The compound's structural features suggest potential use as a plant growth regulator. Thiadiazole derivatives have been shown to enhance plant growth and resistance to pathogens. Experimental applications have indicated that compounds with similar structures can improve crop yield and stress tolerance in plants .
2. Pesticidal Properties
This compound may also exhibit pesticidal properties. Research into related compounds has demonstrated effectiveness against various pests and diseases affecting crops, making it a candidate for further investigation in agricultural chemistry .
Materials Science
1. Synthesis of Novel Polymers
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its thiadiazole group contributes to the thermal stability and mechanical strength of polymeric materials. Studies have shown that incorporating such compounds into polymer matrices can significantly improve their performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis highlights key structural, synthetic, and biological distinctions between Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate and related heterocyclic derivatives.
Structural and Functional Comparison
Biological Activity
Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiadiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities .
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with a thiadiazole derivative. The method has been optimized to enhance yield and purity, making it suitable for further biological evaluations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. This compound has demonstrated effectiveness against a range of bacterial strains. In particular, structure–activity relationship (SAR) studies suggest that substitutions on the thiadiazole ring can enhance antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <10 µg/mL | |
| Escherichia coli | <10 µg/mL |
These findings support the potential use of this compound in treating infections caused by resistant bacterial strains.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways in cancer cells and the disruption of bacterial cell wall synthesis. The presence of the thiadiazole ring enhances its ability to interact with biological targets .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives where this compound was included among the tested compounds. The study found that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer and antimicrobial properties compared to their counterparts .
Q & A
Q. How can reaction yields be improved in large-scale synthesis?
- Key factors include:
- Catalyst optimization : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
